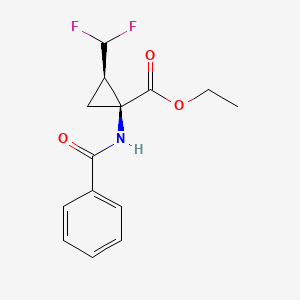

Ethyl (1S,2R)-1-benzamido-2-(difluoromethyl)cyclopropanecarboxylate

Descripción general

Descripción

Synthesis Analysis

There are methods of synthesizing enantioenriched difluoroalkylcyclopropyl amino esters and their salts, such as the dicyclohexylamine salt of (1S,2R)-2- (difluoromethyl)-1- (propoxycarbonyl)cyclopropane carboxylic acid . These compounds are useful intermediates in the synthesis of viral protease inhibitors . The synthesis generally involves isolating or synthesizing an enantioenriched intermediate whose stereochemistry can be preserved in the required subsequent synthetic transformations .Molecular Structure Analysis

The molecular structure of a similar compound, Ethyl (1S,2R)-1-cyano-2-phenylcyclopropanecarboxylate, has been analyzed . It has a Molecular Formula of C13H13NO2, an Average mass of 215.248 Da, and a Monoisotopic mass of 215.094635 Da . It has 2 defined stereocentres .Chemical Reactions Analysis

The last decade has witnessed an upsurge of metal-based methods that can transfer CF2H to C(sp2) sites both in stoichiometric and catalytic mode . Difluoromethylation of C(sp2)–H bond has also been accomplished through Minisci-type radical chemistry, a strategy best applied to heteroaromatics .Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound, Ethyl (1S,2R)-1-cyano-2-phenylcyclopropanecarboxylate, include a Density of 1.2±0.1 g/cm3, a Boiling Point of 347.1±42.0 °C at 760 mmHg, and a Vapour Pressure of 0.0±0.8 mmHg at 25°C . It also has an Enthalpy of Vaporization of 59.1±3.0 kJ/mol and a Flash Point of 165.2±14.6 °C .Aplicaciones Científicas De Investigación

Mass Spectrometric Characterization of Stereisomers

The mass spectrometric behavior of compounds similar to Ethyl (1S,2R)-1-benzamido-2-(difluoromethyl)cyclopropanecarboxylate was studied under atmospheric pressure ionization conditions. This research is significant for the characterization of different stereoisomers, which exhibit specific fragmentation pathways (Cristoni et al., 2000).

Enzymatic Process Development for Chiral Intermediates

A study focused on the enzymatic transformation of a compound into a chiral alcohol, a key intermediate for synthesizing compounds including Ethyl (1S,2R)-1-benzamido-2-(difluoromethyl)cyclopropanecarboxylate. This process highlights the potential of green and environmentally sound methods in industrial applications (Guo et al., 2017).

Application in Organic Synthesis

The compound's behavior in Wittig olefination, a critical process in the synthesis of cyclopropyl amino acids, was examined. The study demonstrates its utility in synthesizing high yields of cyclopropyl amino acids in enantiomerically pure form (Cativiela et al., 1996).

Polymer Chemistry Applications

In polymer chemistry, Ethyl 1-[(4-hydroxyphenyl)aminocarbonyl)]-2-vinylcyclopropane carboxylate, a similar compound, was used in the oligomerization process. This process involved the use of horseradish peroxidase as a catalyst, demonstrating the compound's relevance in innovative polymerization techniques (Pang et al., 2003).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

ethyl (1S,2R)-1-benzamido-2-(difluoromethyl)cyclopropane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15F2NO3/c1-2-20-13(19)14(8-10(14)11(15)16)17-12(18)9-6-4-3-5-7-9/h3-7,10-11H,2,8H2,1H3,(H,17,18)/t10-,14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGRGAKLRMSCQHQ-HZMBPMFUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CC1C(F)F)NC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@]1(C[C@H]1C(F)F)NC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15F2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90743212 | |

| Record name | Ethyl (1S,2R)-1-benzamido-2-(difluoromethyl)cyclopropane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90743212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1083005-84-8 | |

| Record name | Ethyl (1S,2R)-1-benzamido-2-(difluoromethyl)cyclopropane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90743212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

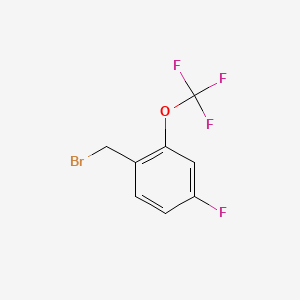

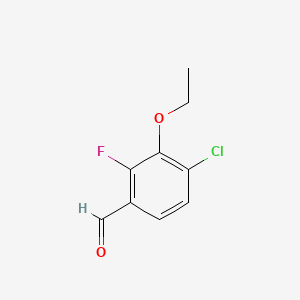

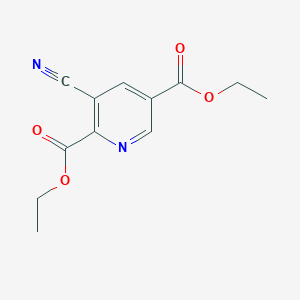

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(2,4-Dichlorophenyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride](/img/structure/B1401214.png)

![N-ethyl-2,N-dimethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonamide](/img/structure/B1401232.png)